molecular formula C21H30O8 B130046 Pterosin D 3-O-glucoside CAS No. 84299-80-9

Pterosin D 3-O-glucoside

Cat. No.: B130046
CAS No.: 84299-80-9
M. Wt: 410.5 g/mol
InChI Key: WGTDJCXEVHBDAH-UMYDBDEDSA-N
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Description

Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside found in various fern species, particularly in the Pteridaceae family. This compound is known for its diverse biological activities, including cytotoxic, antioxidant, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pterosin D 3-O-glucoside involves several steps. One efficient method includes the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride to form 1,3-indandione. This intermediate is then demethylated and reduced with zinc and acetic acid in the presence of acetic anhydride and sodium acetate to yield a mixture of racemic cis and trans isomers of pterosin C diacetate. Hydrolysis of these isomers produces the corresponding pterosins .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as ferns. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Pterosin D 3-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of Pterosin D 3-O-glucoside involves several molecular targets and pathways:

Properties

IUPAC Name

(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDJCXEVHBDAH-UMYDBDEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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